molecular formula C14H16N2S B13000204 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

Cat. No.: B13000204
M. Wt: 244.36 g/mol
InChI Key: NQJNFFFHLIKYRQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a phenylthio group, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, DMF, K2CO3

Major Products:

Scientific Research Applications

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity to hydrophobic pockets within the target protein. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

    1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propanamine: Similar structure with a propanamine side chain.

    1-(2-Methyl-6-(phenylthio)pyridin-3-yl)butanamine: Similar structure with a butanamine side chain.

    1-(2-Methyl-6-(phenylthio)pyridin-3-yl)pentanamine: Similar structure with a pentanamine side chain.

Uniqueness: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio group enhances its lipophilicity, making it more suitable for crossing biological membranes. Additionally, the ethanamine side chain provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

1-(2-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine

InChI

InChI=1S/C14H16N2S/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3

InChI Key

NQJNFFFHLIKYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(C)N

Origin of Product

United States

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